1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one
Description
1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, mercaptophenyl, and chloropropanone groups
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3 |
InChI Key |
LGVDYBXBYWQSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various substituted derivatives.
Scientific Research Applications
1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound with a complex structure, featuring bromomethyl, mercapto, and chloropropanone functional groups. It has a molecular formula of and a molar mass of approximately 293.61 g/mol. The compound's unique structure gives it potential reactivity, making it useful in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require specific conditions, such as controlled temperatures and solvents, to maximize yield and purity. Industrial methods may employ continuous flow reactors and automated systems to enhance efficiency.
Reactions
This compound can undergo various chemical reactions due to its functional groups. Common reagents for these reactions include sodium iodide for substitution and hydrogen peroxide for oxidation. The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound and similar compounds have applications across various fields:
- Organic Synthesis These compounds serve as intermediates in the synthesis of complex organic molecules.
- Medicinal Chemistry They are investigated for potential therapeutic properties, including anticancer and antimicrobial activities, as well as potential use in drug development. They can also serve as a pharmacophore in drug design.
- Industrial Applications These compounds are utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and mercapto groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloropropanone moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- 1-(3-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(5-Mercaptophenyl)-1-chloropropan-2-one
- 1-(3-(Bromomethyl)-5-hydroxyphenyl)-1-chloropropan-2-one
Uniqueness: 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for unique interactions and reactions not typically observed in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one, also known by its CAS number 1804139-93-2, is an organic compound notable for its complex structure and potential biological activities. The compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, which contribute to its reactivity and interactions with biological macromolecules.
- Molecular Formula : C10H10BrClOS
- Molecular Weight : 293.61 g/mol
- Purity : Typically ≥ 98% in commercial preparations .
Research indicates that the biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, making it a candidate for therapeutic applications . The thiol group in the structure may participate in redox reactions, influencing various cellular processes.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound's mechanism involves:
- Covalent Bond Formation : It can react with active site residues of enzymes, leading to irreversible inhibition.
- Redox Activity : The mercapto group can participate in redox reactions, affecting enzyme function .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves DNA alkylation and subsequent damage, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating that this compound may possess similar properties worth investigating .
- Protein Modification : The ability of this compound to modify proteins through covalent bonding suggests potential applications in studying protein function and interactions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity due to differences in functional group positioning:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C10H10BrClOS | Different bromomethyl positioning affects reactivity |
| 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one | C10H10BrClOS | Variation in mercapto group position changes biological interactions |
| 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C10H10BrClOS | Structural differences lead to distinct reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
